molecular formula C10H7NNa2O7S2 B12800412 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt CAS No. 76550-42-0

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt

Cat. No.: B12800412
CAS No.: 76550-42-0
M. Wt: 363.3 g/mol
InChI Key: XZGHMYIWMXYELB-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is a chemical compound with the molecular formula C10H8NNaO6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:

    Sulfonation: Naphthalene is mixed with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.

    Amination and Hydroxylation: The resulting disulfonic acid is then subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the 4 and 5 positions, respectively.

    Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the manufacture of specialty chemicals, detergents, and surfactants.

Mechanism of Action

The mechanism of action of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The sulfonic acid groups enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • 1,5-Naphthalenedisulfonic acid
  • 4-Amino-1-naphthalenesulfonic acid
  • 2-Amino-1,5-naphthalenedisulfonic acid

Comparison: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthalenedisulfonic acids, it has enhanced solubility and specific applications in various fields.

Properties

CAS No.

76550-42-0

Molecular Formula

C10H7NNa2O7S2

Molecular Weight

363.3 g/mol

IUPAC Name

disodium;4-amino-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C10H9NO7S2.2Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

XZGHMYIWMXYELB-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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